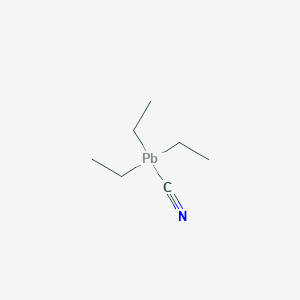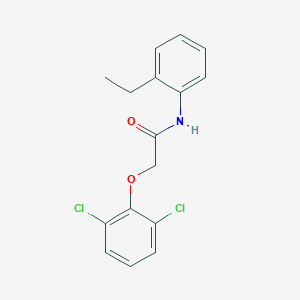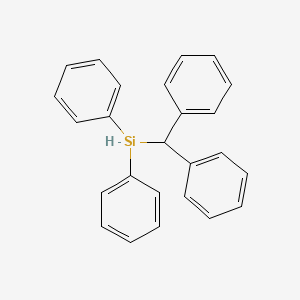
Diphenyl(diphenylmethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(diphenylmethyl)silane is an organosilicon compound with the molecular formula C25H22Si It is a derivative of silane, where the silicon atom is bonded to two phenyl groups and one diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(diphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with diphenylsilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(diphenylmethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Diphenyl(diphenylmethyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of diphenyl(diphenylmethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom, bonded to phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization allows for efficient transfer of hydride ions to the target molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Similar in structure but lacks the diphenylmethyl group.
Dimethylphenylsilane: Contains methyl groups instead of phenyl groups.
Triphenylsilane: Has three phenyl groups attached to the silicon atom.
Uniqueness
Diphenyl(diphenylmethyl)silane is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
30274-67-0 |
|---|---|
Fórmula molecular |
C25H22Si |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
benzhydryl(diphenyl)silane |
InChI |
InChI=1S/C25H22Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Clave InChI |
STCKELCUXJCAHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


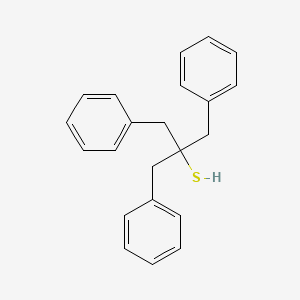
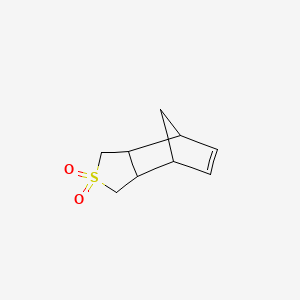
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)
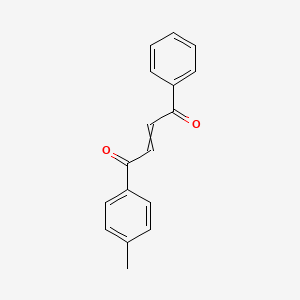
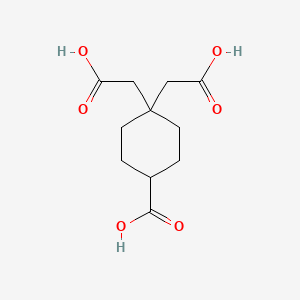
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

